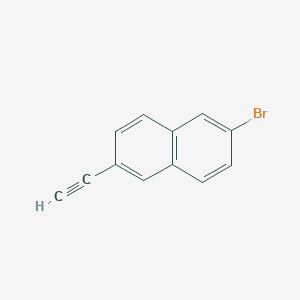amino}ethan-1-ol CAS No. 159346-86-8](/img/no-structure.png)
2-{[(4R)-4-aminopentyl](ethyl)amino}ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-{(4R)-4-aminopentylamino}ethan-1-ol” is a colorless and pure liquid that can be used as a pharmaceutical intermediate . It has a molecular formula of C9H22N2O and a molecular weight of 174.28 .
Physical And Chemical Properties Analysis
“2-{(4R)-4-aminopentylamino}ethan-1-ol” has a boiling point of 93 °C (Press: 0.6 Torr), a density of 0.935, and a refractive index of 1.470-1474 . Its pKa is predicted to be 14.76±0.10 .Applications De Recherche Scientifique
Ethyl carbamate in Foods and Beverages
Ethyl carbamate (EC), also known as urethane, is a compound found in low levels in many fermented foods and beverages. It has been classified as "probably carcinogenic to humans" (Group 2A) by the World Health Organization’s International Agency for Research on Cancer (IARC) in 2007. The presence of ethyl carbamate raises health concerns due to its genotoxic and carcinogenic properties across several species. Its occurrence prompts the need for careful monitoring and control in food and beverage production to minimize health risks. This review highlights the importance of understanding the chemical mechanisms leading to ethyl carbamate formation and exploring preventive methods to reduce its levels in consumables (Weber & Sharypov, 2009).
Applications of TOAC in Peptide Studies
2,2,6,6-Tetramethyl-N-oxyl-4-amino-4-carboxylic acid (TOAC) is an example of a spin label used in scientific research to study peptides. TOAC's rigid cyclic structure, when incorporated into peptides, provides insights into backbone dynamics and secondary structures. It has been applied in various studies including EPR spectroscopy, X-ray crystallography, and NMR, to explore peptide interactions with membranes, proteins, and nucleic acids. The use of TOAC demonstrates the potential for specific amino acid derivatives to significantly contribute to our understanding of peptide behavior and function (Schreier et al., 2012).
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{[(4R)-4-aminopentyl](ethyl)amino}ethan-1-ol' involves the reaction of 2-chloroethanol with N-(2-aminoethyl)-N-(ethyl)propane-1,3-diamine, followed by reduction of the resulting imine intermediate.", "Starting Materials": [ "2-chloroethanol", "N-(2-aminoethyl)-N-(ethyl)propane-1,3-diamine", "Sodium borohydride", "Methanol", "Water" ], "Reaction": [ "Step 1: 2-chloroethanol is reacted with N-(2-aminoethyl)-N-(ethyl)propane-1,3-diamine in methanol to form the imine intermediate.", "Step 2: The imine intermediate is reduced using sodium borohydride in water to yield the desired compound, 2-{[(4R)-4-aminopentyl](ethyl)amino}ethan-1-ol." ] } | |
Numéro CAS |
159346-86-8 |
Nom du produit |
2-{[(4R)-4-aminopentyl](ethyl)amino}ethan-1-ol |
Formule moléculaire |
C9H22N2O |
Poids moléculaire |
174.3 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



